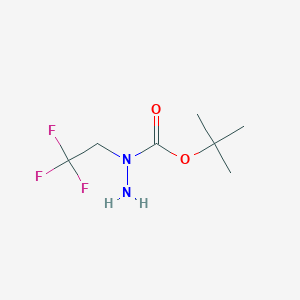

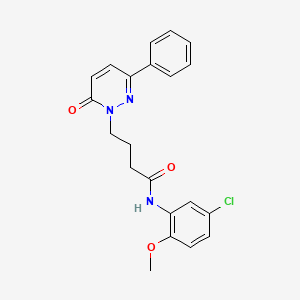

![molecular formula C14H14N6O2 B2358457 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-91-7](/img/structure/B2358457.png)

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

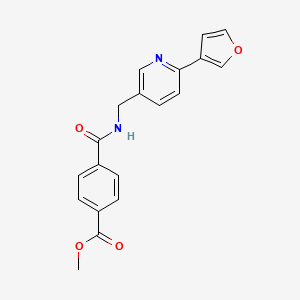

The compound “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” is a complex organic molecule. It contains a benzodioxin ring, which is a type of aromatic organic compound . The molecule also features a triazolopyrimidine group, which is a type of heterocyclic compound commonly found in various pharmaceuticals.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxin ring and the triazolopyrimidine group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are typically used to analyze the structure of organic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Some potential reactions might involve the benzodioxin ring or the triazolopyrimidine group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Wissenschaftliche Forschungsanwendungen

- Diese Derivate wurden aufgrund ihrer Cholinesterase-Hemmwirkung als potenzielle Mittel zur Behandlung der Alzheimer-Krankheit untersucht .

- Es hemmt das Wachstum bakterieller Biofilme, insbesondere gegen Bacillus subtilis, und zeigt moderate Aktivität gegen Escherichia coli .

- Betrachten Sie die Erforschung seiner Auswirkungen auf Krebszelllinien (z. B. A549 und MCF-7), um seine Lebensfähigkeit und potenzielle Antikrebs-Eigenschaften zu beurteilen .

Therapeutika für Alzheimer-Krankheit

Antibakterielle Aktivität

Krebsforschung

Enzyminhibitionstudien

Abbasi, M. A., Anum, A., Aziz-ur-Rehman, S. Z. Siddiqui, M. Nazir, M. Ashraf, A. Noreen & S. A. A. Shah. “Synthesis of Some New N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides as Possible Therapeutic Agents for Alzheimer’s Disease.” Pharmaceutical Chemistry Journal, 56(2022), 61–70. Link

“Bacterial Biofilm Inhibition, Hemolytic Activity, and Structure Activity Relationship of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)benzenesulfonamides.” Pharmaceutical Chemistry Journal, 54(2020), 221–227. Link

“Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)benzenesulfonamides and Their Biological Evaluation.” Pharmaceutical Chemistry Journal, 51(2017), 583–588. Link

"Synthesis and Biological Evaluation of New Benzo[d][1,2,3]triazol-1-yl Derivatives as

Wirkmechanismus

Target of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a potential therapeutic agent for Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can help to improve cognitive function in Alzheimer’s patients .

Mode of Action

The mode of action of this compound involves the inhibition of cholinesterase enzymes . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter that is crucial for memory and cognition .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the cholinergic system . By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved cognitive function in Alzheimer’s patients .

Pharmacokinetics

It is known that sulfonamides, a class of compounds to which this compound belongs, are generally well absorbed from the gastrointestinal tract . They are metabolized in the liver and excreted through bile or feces . These properties may influence the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on cholinesterase enzymes . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which can lead to improved cognitive function in Alzheimer’s patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the synthesis of the compound . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-2-20-14-12(18-19-20)13(15-8-16-14)17-9-3-4-10-11(7-9)22-6-5-21-10/h3-4,7-8H,2,5-6H2,1H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTITUZKLTUOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=N1)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

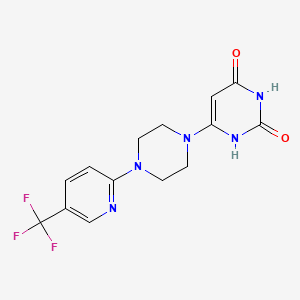

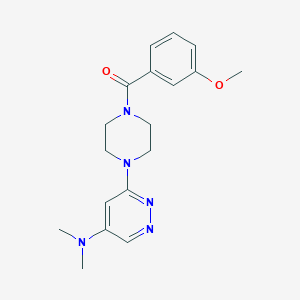

![2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile](/img/structure/B2358374.png)

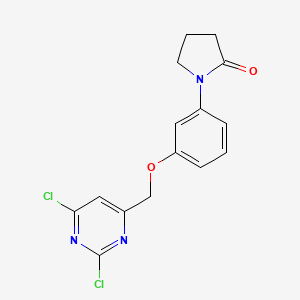

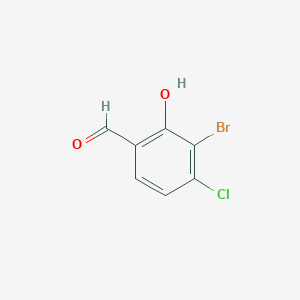

![N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2358377.png)

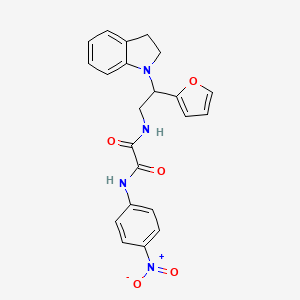

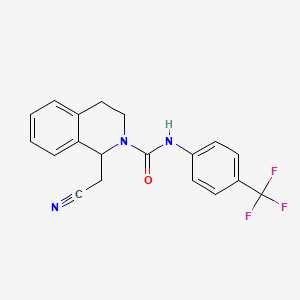

![1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2358378.png)

![1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine](/img/structure/B2358380.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2358390.png)